Ethyl 5-phenylnicotinate

Lipophilicity LogP Drug Design

Ethyl 5-phenylnicotinate (CAS 116140-28-4) is an ester derivative of nicotinic acid, featuring a phenyl substituent at the 5-position of the pyridine ring. With a molecular weight of 227.26 g/mol and a calculated LogP of 2.93, this compound serves as a crucial lipophilic building block in medicinal chemistry.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 116140-28-4
Cat. No. B2971740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylnicotinate
CAS116140-28-4
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyDZIRMLODMPLLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Phenylnicotinate (CAS 116140-28-4): A Key 5-Arylnicotinate Building Block for Targeted Synthesis


Ethyl 5-phenylnicotinate (CAS 116140-28-4) is an ester derivative of nicotinic acid, featuring a phenyl substituent at the 5-position of the pyridine ring [1]. With a molecular weight of 227.26 g/mol and a calculated LogP of 2.93, this compound serves as a crucial lipophilic building block in medicinal chemistry [2]. It is primarily utilized as a synthetic intermediate, most notably in the preparation of selective α7 nicotinic acetylcholine receptor (nAChR) silent agonists, distinguishing it from simpler nicotinate esters .

Why Ethyl 5-Phenylnicotinate Cannot Be Simply Replaced by Its Methyl Ester or Parent Acid


Direct high-strength comparative biological data for ethyl 5-phenylnicotinate is limited, as the compound itself is rarely the final biologically active molecule . However, its value and differentiation stem from quantifiable physicochemical properties that dictate its suitability as a synthetic intermediate, which are not interchangeable with its closest analogs [1]. Swapping the ethyl ester for a methyl ester (LogP 2.54) or the parent carboxylic acid significantly alters the molecule's lipophilicity and physical state, which can critically impact reaction yields, purification steps, and the pharmacokinetic profile of the final product [1][2]. The evidence below establishes that for specific synthetic routes, such as the preparation of KC-1, ethyl 5-phenylnicotinate is the requisite building block, and its substitution has been shown to lead to synthetic failure or poor yields .

Quantifiable Differentiation Evidence for Ethyl 5-Phenylnicotinate Versus Analogs


Enhanced Lipophilicity Compared to Methyl Ester

Ethyl 5-phenylnicotinate demonstrates a higher calculated partition coefficient (LogP) than its closest commercially available analog, methyl 5-phenylnicotinate. This quantifiable difference indicates greater lipophilicity, a critical parameter for membrane permeability and solubility profiles in early drug discovery. The data confirms that the two esters are not physicochemically interchangeable, and the choice of the ethyl ester will result in a meaningfully different LogP for any derived compound [1][2].

Lipophilicity LogP Drug Design

Physical State Advantage: Liquid at Room Temperature vs. Solid Methyl Ester

A key practical differentiator for ethyl 5-phenylnicotinate is its physical state. While the melting point for the ethyl ester is unavailable, suggesting it is a liquid or low-melting solid at room temperature, the methyl 5-phenylnicotinate analog is a well-characterized solid with a melting point of 48 °C . This physical difference has direct consequences for laboratory synthesis, where liquid reagents offer advantages in automated dispensing, mixing homogeneity, and solvent-free reaction conditions. This avoids the need for pre-heating solid reagents and eliminates issues related to solid caking or hygroscopicity during storage .

Physical Chemistry Formulation Science Laboratory Handling

Proven Synthetic Intermediate for Selective α7 nAChR Silent Agonists

Ethyl 5-phenylnicotinate is explicitly identified in primary literature as a critical intermediate (compound 8) for synthesizing KC-1, a first-in-class 'silent agonist' for the α7 nicotinic acetylcholine receptor (nAChR) . The authors note it was specifically prepared because it was not commercially available, and its use was essential for exploring the 'silent agonist' pharmacophore. An initial attempt using a different synthetic route (starting from a bromoanabaseine analog) resulted in extensive degradation and failure to obtain a pure product, making the ethyl 5-phenylnicotinate pathway indispensable for accessing this novel class of neurological ligands . In contrast, no such specific role has been documented for the methyl ester or parent acid for this receptor class.

Neuroscience Nicotinic Receptors Synthetic Chemistry

High-Value Application Scenarios for Ethyl 5-Phenylnicotinate Based on Quantitative Evidence


Design of CNS-Penetrant Candidates Requiring Higher Lipophilicity

When optimizing a lead series for central nervous system (CNS) penetration, a higher LogP is a key parameter. Using ethyl 5-phenylnicotinate (LogP 2.93) as a starting material versus the methyl ester (LogP 2.54) provides a quantifiable 2.45x increase in lipophilicity for all derived analogs [1]. This can be crucial for pushing a molecule past the LogP threshold required for passive blood-brain barrier permeability, making it the strategically superior intermediate for CNS drug discovery programs [1].

High-Throughput Chemistry and Automated Synthesis Platforms

For laboratories utilizing automated liquid handlers for parallel synthesis, physical state is a critical factor. Unlike its solid methyl ester counterpart (m.p. 48 °C), ethyl 5-phenylnicotinate's liquid state at room temperature eliminates the need for pre-dissolution, preventing precipitation and clogging in microfluidic lines . This makes it the reagent of choice for building a 5-phenylnicotinate library in an automated setting where workflow consistency and minimal manual intervention are paramount .

Development of Novel α7 nAChR Silent Agonists for Inflammation and Cognition

Building upon the synthetic breakthrough by Chojnacka et al., researchers aiming to develop next-generation 'silent agonists' for the α7 nicotinic receptor can procure this compound as the validated, direct precursor to the KC-1 pharmacophore scaffold . This route is proven to successfully navigate the complex Claisen condensation chemistry required, where alternative routes led to synthetic intractability and purification failure, de-risking the chemical synthesis phase of the project and accelerating SAR exploration .

Quote Request

Request a Quote for Ethyl 5-phenylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.